Lipophilicity Elevation vs. Parent Cinnoline-3-carbaldehyde: LogP Increase of 0.9–1.8 Units with Dual Halogenation
Dual bromo/fluoro substitution at C-6 and C-8 produces a marked increase in computed lipophilicity relative to the unsubstituted cinnoline-3-carbaldehyde scaffold. The target compound has a computed LogP of 2.3439 , compared with the parent compound's experimentally determined LogP of 1.44230 and the PubChem XLogP3 value of 0.5 for cinnoline-3-carbaldehyde [1]. This represents an increase of +0.90 log units (vs. experimental LogP) to +1.84 log units (vs. PubChem XLogP3). The 8-fluorocinnoline core alone (LogP 1.7689) accounts for only a portion of this increase, indicating that the 6-bromo substituent contributes an additional ~0.57 log units beyond the 8-fluoro effect.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP 2.3439 (computed, Leyan platform) |
| Comparator Or Baseline | Cinnoline-3-carbaldehyde LogP 1.44230 (experimental, chem960); XLogP3 0.5 (PubChem); 8-Fluorocinnoline LogP 1.7689 (computed, Leyan) |
| Quantified Difference | +0.90 log units vs. experimental LogP of parent; +1.84 log units vs. PubChem XLogP3; +0.575 log units vs. 8-fluorocinnoline |
| Conditions | Computed/experimental logP values from separate platforms; direct co-determination in identical assay not available |
Why This Matters
Higher lipophilicity predicts improved membrane permeability, potentially enhancing cellular uptake and oral bioavailability in drug discovery programs relative to less lipophilic cinnoline-3-carbaldehyde analogs.
- [1] PubChem. Cinnoline-3-carbaldehyde, CID 17859657. XLogP3: 0.5, TPSA: 42.9 Ų, MW: 158.16 g/mol. URL: https://pubchem.ncbi.nlm.nih.gov/compound/17859657 View Source
